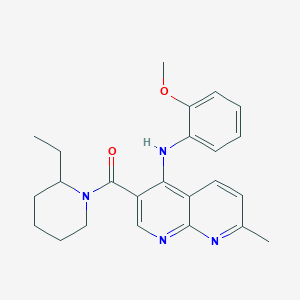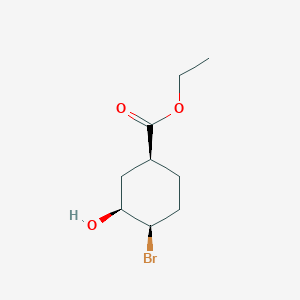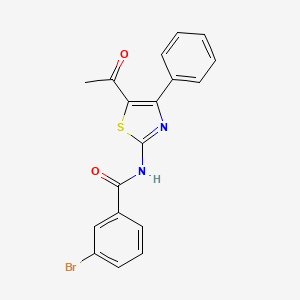![molecular formula C24H24N4O2 B2733487 9-(4-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540478-36-2](/img/structure/B2733487.png)
9-(4-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “9-(4-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of quinazolinone and 1,2,4-triazoloquinazolinone . These compounds are known for their diverse pharmacological activities, including anti-HIV, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility, latent leishmanicidal, anticancer, and antihypertensive .
Synthesis Analysis
The synthesis of this compound involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60 °C . This method has been found to be efficient, yielding good results . The use of acetic acid as the reaction medium has a beneficial effect on the reaction, allowing it to be performed without the need for a catalyst .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are part of a multicomponent reaction (MCR) process . MCRs have emerged as a powerful synthetic tool in organic synthesis due to their advantages over conventional multi-step synthesis . They are eco-friendly, highly atom economic, and they avoid costly purification processes and protection–deprotection steps with minimum synthetic effort and time .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
Compounds structurally related to "9-(4-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one" have been explored for their synthetic pathways and chemical properties. For instance, the synthesis of 9-Aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones involves heterocyclization reactions, highlighting the versatility of these compounds in generating complex heterocyclic structures (Lipson et al., 2003). This process underscores the significance of these compounds in advancing synthetic methodologies in organic chemistry.
Pharmacological Applications
Several studies have identified potential pharmacological applications for compounds within the same family as "this compound." For example, derivatives of triazoloquinazoline have been investigated for their antihypertensive (Alagarsamy & Pathak, 2007), benzodiazepine binding (Francis et al., 1991), and anticancer activities (Driowya et al., 2016). These findings suggest a broad therapeutic potential for compounds in this class, from cardiovascular to neurological and oncological applications.
Material Science and Corrosion Inhibition
Research into quinazolinone derivatives has also extended into material science, specifically regarding their application as corrosion inhibitors. A study demonstrated that quinazolinone derivatives effectively protect mild steel against corrosion in acidic media, with efficiency rates reaching up to 96% (Errahmany et al., 2020). This suggests potential industrial applications in protecting metals from corrosive environments, highlighting the versatility of these compounds beyond their biological activities.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(4-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-14-4-6-16(7-5-14)22-26-23-25-18-12-24(2,3)13-19(30)20(18)21(28(23)27-22)15-8-10-17(29)11-9-15/h4-11,21,29H,12-13H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQVZUQXDQCDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C4=C(CC(CC4=O)(C)C)NC3=N2)C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2733406.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2733407.png)


![4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2733413.png)

![7-(2,3-dihydro-1H-inden-5-yl)-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2733415.png)


![4-Methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2733419.png)


